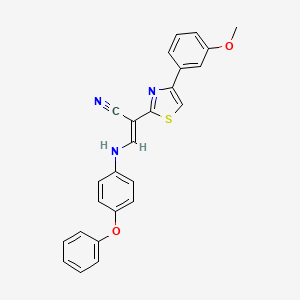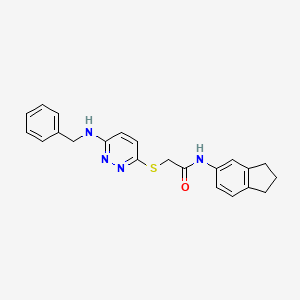
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, commonly known as MT-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MT-21 is a member of the thiazole family, which is a class of heterocyclic compounds that contain both sulfur and nitrogen atoms in their ring structure.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Potential
- Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) elaborates on the potential use of similar compounds in photodynamic therapy, particularly in treating cancer. The study highlights the significance of certain compounds' fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity and Anticancer Applications
- Cytotoxicity Against Cancer Cells : Hassan, Hafez, and Osman (2014) discuss the synthesis of compounds with similar structural features, which were then screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study demonstrates the potential of these compounds as anticancer agents (Hassan, Hafez, & Osman, 2014).
Antimicrobial Properties
- Antimicrobial Activity : Research by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole derived Schiff base ligands shows moderate activity against bacteria and fungi, suggesting potential applications in antimicrobial treatments (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Material Science Applications
- Nonlinear Optical Limiting : Anandan et al. (2018) describe the use of similar thiophene dyes for optoelectronic devices. These compounds are shown to be effective in protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Khaled and Amin (2009) investigate the use of thiazole derivatives for inhibiting corrosion of mild steel in sulfuric acid solutions. Their study indicates the potential of such compounds in corrosion prevention applications (Khaled & Amin, 2009).
Propiedades
IUPAC Name |
(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c1-29-23-9-5-6-18(14-23)24-17-31-25(28-24)19(15-26)16-27-20-10-12-22(13-11-20)30-21-7-3-2-4-8-21/h2-14,16-17,27H,1H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHIGKUPBQPEEF-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2838057.png)

![7-butyl-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2838059.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2838060.png)




![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2838068.png)
![4-[(9,10-Dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide](/img/structure/B2838069.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2838070.png)
![4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2838071.png)
![3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride](/img/structure/B2838074.png)
